Cas no 1541736-95-1 (4-(4-ethylcyclohexyl)aminopentan-1-ol)

4-(4-ethylcyclohexyl)aminopentan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-Pentanol, 4-[(4-ethylcyclohexyl)amino]-
- 4-(4-ethylcyclohexyl)aminopentan-1-ol
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- インチ: 1S/C13H27NO/c1-3-12-6-8-13(9-7-12)14-11(2)5-4-10-15/h11-15H,3-10H2,1-2H3
- InChIKey: FPVZCMATJUFDRI-UHFFFAOYSA-N
- ほほえんだ: C(O)CCC(NC1CCC(CC)CC1)C
4-(4-ethylcyclohexyl)aminopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-162947-0.25g |
4-[(4-ethylcyclohexyl)amino]pentan-1-ol |
1541736-95-1 | 0.25g |
$683.0 | 2023-02-17 | ||
Enamine | EN300-162947-0.1g |
4-[(4-ethylcyclohexyl)amino]pentan-1-ol |
1541736-95-1 | 0.1g |
$653.0 | 2023-02-17 | ||
Enamine | EN300-162947-0.05g |
4-[(4-ethylcyclohexyl)amino]pentan-1-ol |
1541736-95-1 | 0.05g |
$624.0 | 2023-02-17 | ||
Enamine | EN300-162947-5000mg |
4-[(4-ethylcyclohexyl)amino]pentan-1-ol |
1541736-95-1 | 5000mg |
$2235.0 | 2023-09-22 | ||
Enamine | EN300-162947-50mg |
4-[(4-ethylcyclohexyl)amino]pentan-1-ol |
1541736-95-1 | 50mg |
$647.0 | 2023-09-22 | ||
Enamine | EN300-162947-1000mg |
4-[(4-ethylcyclohexyl)amino]pentan-1-ol |
1541736-95-1 | 1000mg |
$770.0 | 2023-09-22 | ||
Enamine | EN300-162947-2500mg |
4-[(4-ethylcyclohexyl)amino]pentan-1-ol |
1541736-95-1 | 2500mg |
$1509.0 | 2023-09-22 | ||
Enamine | EN300-162947-2.5g |
4-[(4-ethylcyclohexyl)amino]pentan-1-ol |
1541736-95-1 | 2.5g |
$1454.0 | 2023-02-17 | ||
Enamine | EN300-162947-10.0g |
4-[(4-ethylcyclohexyl)amino]pentan-1-ol |
1541736-95-1 | 10.0g |
$3191.0 | 2023-02-17 | ||
Enamine | EN300-162947-0.5g |
4-[(4-ethylcyclohexyl)amino]pentan-1-ol |
1541736-95-1 | 0.5g |
$713.0 | 2023-02-17 |
4-(4-ethylcyclohexyl)aminopentan-1-ol 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
4-(4-ethylcyclohexyl)aminopentan-1-olに関する追加情報
4-(4-Ethylcyclohexyl)aminopentan-1-ol: A Comprehensive Overview
4-(4-Ethylcyclohexyl)aminopentan-1-ol (CAS No. 1541736-95-1) is a versatile organic compound with significant applications in various industries. This compound, often referred to as 4-(4-Ethylcyclohexyl)aminopentan-1-ol, has gained attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its importance in modern chemical research.
The molecular structure of 4-(4-Ethylcyclohexyl)aminopentan-1-ol consists of a cyclohexane ring substituted with an ethyl group at the 4-position, an amino group attached to the cyclohexane, and a pentanol chain. This structure endows the compound with both hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications. The cyclohexane ring provides stability, while the pentanol chain introduces flexibility and solubility in various solvents.
Recent studies have explored the synthesis of 4-(4-Ethylcyclohexyl)aminopentan-1-ol through innovative routes, including catalytic hydrogenation and asymmetric synthesis. These methods have not only improved the yield but also enhanced the purity of the compound, which is crucial for its use in sensitive applications such as drug delivery systems. The use of green chemistry principles in these syntheses has also been a focal point, aligning with global efforts to reduce environmental impact.
In terms of applications, 4-(4-Ethylcyclohexyl)aminopentan-1-ol has shown promise in the pharmaceutical industry as a precursor for bioactive molecules. Its ability to act as a chiral auxiliary has been particularly valuable in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Additionally, its role as a surfactant in agrochemical formulations has been explored, leveraging its amphiphilic nature to enhance the bioavailability of active ingredients.
Recent research has also delved into the biological activity of 4-(4-Ethylcyclohexyl)aminopentan-1-ol, particularly its potential as an anti-inflammatory agent. Studies conducted on cellular models have demonstrated its ability to inhibit pro-inflammatory pathways, suggesting its potential in developing novel therapeutic agents for inflammatory diseases. Furthermore, its antioxidant properties have been investigated, highlighting its role in protecting cells from oxidative stress.
The environmental impact of 4-(4-Ethylcyclohexyl)aminopentan-1-ol has also been a subject of recent studies. Researchers have evaluated its biodegradability under various conditions, concluding that it exhibits moderate biodegradability under aerobic conditions. This information is crucial for assessing its environmental safety and guiding its responsible use in industrial applications.
In conclusion, 4-(4-Ethylcyclohexyl)aminopentan-1-ol (CAS No. 1541736-95-1) is a multifaceted compound with expanding applications across diverse fields. Its unique chemical structure, coupled with advancements in synthesis and biological evaluation, positions it as a valuable asset in modern chemical research and development. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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